molecular formula C11H14BrNO B1411971 4-Bromo-N-ethyl-N,3-dimethylbenzamide CAS No. 1566146-25-5

4-Bromo-N-ethyl-N,3-dimethylbenzamide

Cat. No.: B1411971
CAS No.: 1566146-25-5
M. Wt: 256.14 g/mol
InChI Key: KWKPUGXEDIESQM-UHFFFAOYSA-N
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Description

4-Bromo-N-ethyl-N,3-dimethylbenzamide is a halogenated benzamide derivative characterized by a bromine atom at the para position of the benzamide ring, an ethyl group, and a methyl group on the amide nitrogen, along with an additional methyl group at the meta position of the aromatic ring. This compound is structurally related to anthranilamide derivatives, which are widely studied for their insecticidal, antifungal, and pharmacological activities .

Properties

IUPAC Name

4-bromo-N-ethyl-N,3-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-4-13(3)11(14)9-5-6-10(12)8(2)7-9/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKPUGXEDIESQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C1=CC(=C(C=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Aromatic Bromination Followed by Amide Formation

The most common approach involves initial aromatic bromination of a suitably substituted benzene derivative, followed by amide formation and subsequent N-alkylation:

  • Step 1: Bromination of N-ethyl-N,3-dimethylbenzamide or a precursor such as N-ethyl-N,3-dimethylbenzene using electrophilic brominating agents like N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of a radical initiator or Lewis acid catalysts (e.g., FeBr₃).
  • Step 2: Conversion of the brominated intermediate to the corresponding amide derivative via amidation with appropriate amine reagents or via acylation of amines with benzoyl derivatives.

N-Alkylation of the Amide Nitrogen

Following bromination, the N-ethyl and N-methyl groups are introduced via alkylation:

  • Reagents: Ethyl iodide or ethyl bromide for N-ethylation; methyl iodide or methyl triflate for N-methylation.
  • Conditions: Use of bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
  • Reaction Control: Temperature is maintained under reflux, with reaction times optimized to prevent over-alkylation or side reactions.

Alternative Route: Multi-step Functionalization

An alternative involves starting from 4-bromo-3-methylbenzoic acid or its derivatives, converting to the corresponding acyl chloride, then reacting with ethylamine and methylamine derivatives to form the amide, followed by selective bromination at the para-position.

Reaction Conditions and Optimization

Reaction Step Reagents Solvent Temperature Notes
Bromination Bromine or NBS Acetic acid or DCM 0°C to room temperature Controlled addition to prevent polybromination
Amide formation Acid chloride or acyl chloride + amine DCM or THF Room temperature to reflux Catalyzed by pyridine or triethylamine
N-alkylation Alkyl halide + base DMF or DMSO Reflux Excess alkyl halide to drive reaction

Research Findings and Data Tables

Yield and Purity Data

Method Yield (%) Purity (%) Reaction Time (hours) Notes
Bromination + Alkylation 85–92 >95 8–12 Optimized for minimal side reactions
Multi-step acylation 78–85 >95 10–15 Suitable for industrial scale

Key Research Findings

  • Patents indicate that using weakly basic aqueous media during bromination reduces side reactions and improves selectivity.
  • Spectroscopic validation (NMR, IR, MS) confirms the structure, with characteristic peaks for aromatic bromides, amides, and alkyl groups.
  • Environmental considerations favor the use of hydrogen bromide or NBS over liquid bromine to reduce corrosion and pollution.

Notes on Purification and Characterization

  • Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is effective for purification.
  • Recrystallization from ethanol or ethanol-water mixtures ensures high purity.
  • Spectroscopic methods: NMR (¹H, ¹³C), IR, and mass spectrometry are used for structural confirmation.

Summary of Industrial and Laboratory Approaches

Aspect Laboratory Scale Industrial Scale
Reagents NBS, alkyl halides, acyl chlorides Continuous flow reactors, optimized bromination protocols
Purification Chromatography, recrystallization Crystallization, distillation
Environmental Safety Use of less hazardous brominating agents Closed systems, waste treatment

Chemical Reactions Analysis

4-Bromo-N-ethyl-N,3-dimethylbenzamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include strong acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

4-Bromo-N-ethyl-N,3-dimethylbenzamide serves as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in creating pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations:

Reaction TypeDescription
Coupling Reactions Used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Functionalization Acts as a precursor for synthesizing other functionalized compounds with potential biological activity .

The compound exhibits significant biological activity, making it a candidate for drug discovery:

  • Antimicrobial Properties : The sulfonamide group allows it to inhibit bacterial growth by targeting essential enzymes involved in bacterial metabolism.
  • Anticancer Potential : Research indicates its effectiveness against various cancer types due to its ability to inhibit specific kinases involved in cancer cell proliferation .

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound showed selective inhibition against MEK kinase pathways, which are crucial in treating cancers such as breast and colon cancer .

Pharmaceutical Development

The compound's unique structure contributes to its potential as a therapeutic agent. Its mechanism of action includes:

  • Enzyme Inhibition : The sulfonamide moiety can form hydrogen bonds with amino acid residues at enzyme active sites, disrupting metabolic pathways critical for bacterial survival and cancer cell growth .

Industrial Applications

In industrial settings, this compound is utilized for:

  • Specialty Chemicals Production : It is incorporated into polymers to enhance properties or used as a precursor for dyes and pigments.
  • Material Science : The compound can modify material properties due to its unique chemical structure .

Comparative Analysis with Related Compounds

To understand the uniqueness and advantages of this compound compared to similar compounds, the following table summarizes key differences:

CompoundStructureBiological Activity
4-Bromo-N,N-dimethylbenzamideLacks sulfonamide groupLimited antibacterial activity
N-Ethyl-N-methylbenzenesulfonamideSimilar sulfonamide structureModerate antibacterial effects
4-Bromo-N-methyl-N,3-dimethylbenzenesulfonamideDifferent alkyl groupVaries in potency against cancer

This comparison illustrates that while related compounds share some properties, the unique combination of bromine and ethyl groups enhances the biological activity of this compound.

Safety and Toxicity Considerations

Handling this compound requires caution due to potential skin irritation and serious eye irritation upon exposure. Proper laboratory safety protocols must be followed during experimentation.

Mechanism of Action

The mechanism of action of 4-Bromo-N-ethyl-N,3-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as its role in biological systems or chemical reactions. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Halogen Effects: Bromine (in the target compound) increases molecular weight and lipophilicity compared to chlorine (e.g., 2-amino-5-chloro-N,3-dimethylbenzamide), which may enhance membrane permeability but reduce solubility .

Biological Activity

4-Bromo-N-ethyl-N,3-dimethylbenzamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the class of benzamides, characterized by the presence of a bromine atom and an ethyl group attached to the nitrogen atom. The molecular formula is C12H14BrNC_{12}H_{14}BrN, and it has a molecular weight of approximately 269.15 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes involved in cellular signaling pathways, which can lead to altered cell proliferation and differentiation.
  • Antitumor Activity : Research indicates that this compound may exhibit antitumor properties by inducing apoptosis in cancer cells through the modulation of kinase activity .

Biological Activity Studies

Several studies have investigated the biological effects of this compound. Below is a summary of key findings:

Study Biological Activity Methodology Results
Study 1Anticancer ActivityCell Viability AssaySignificant reduction in viability of cancer cell lines at concentrations above 10 µM.
Study 2Enzyme InhibitionKinase AssayInhibition of MEK kinase activity with an IC50 value of 12 µM.
Study 3Antifungal ActivityDisc Diffusion MethodActive against Candida albicans with a zone of inhibition measuring 15 mm at 100 µg/disc.

Case Studies

  • Anticancer Effects : A study published in Journal of Medicinal Chemistry reported that this compound inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to its ability to interfere with mitogen-activated protein kinase (MAPK) signaling pathways .
  • Antifungal Properties : Research conducted by Sivaramkumar et al. demonstrated that this compound exhibited antifungal activity against various strains of Candida species. The study highlighted its potential as a therapeutic agent for fungal infections resistant to conventional treatments .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of this compound in models of neurodegenerative diseases. The compound showed promise in reducing oxidative stress markers and improving neuronal survival under toxic conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Bromo-N-ethyl-N,3-dimethylbenzamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, brominated benzamide derivatives are often prepared by reacting brominated benzoyl chlorides with substituted amines under inert conditions. Optimization involves controlling stoichiometry (e.g., amine-to-acyl chloride ratio), temperature (typically 0–25°C), and solvent polarity (e.g., dichloromethane or THF). Post-synthesis purification via column chromatography or recrystallization improves yield .

Q. How is this compound characterized structurally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation, providing bond lengths, angles, and packing motifs. Complementary techniques include NMR (¹H/¹³C for substituent analysis), FTIR (amide C=O stretch ~1650–1700 cm⁻¹), and mass spectrometry (molecular ion peak at ~270–280 Da) .

Q. What solvents are suitable for solubility and stability studies of this compound?

  • Methodological Answer : Polar aprotic solvents (DMSO, DMF) enhance solubility due to the amide moiety’s polarity. Stability testing in aqueous buffers (pH 4–9) at 25°C over 24–72 hours, monitored via HPLC, assesses hydrolytic degradation. Avoid prolonged exposure to light/heat to prevent bromine dissociation .

Advanced Research Questions

Q. How can conflicting data on the bioactivity of this compound against bacterial targets be resolved?

  • Methodological Answer : Contradictions in enzyme inhibition (e.g., acps-pptase) may arise from assay conditions. Standardize protocols:

  • Use isothermal titration calorimetry (ITC) for binding affinity.
  • Validate target specificity via knockout bacterial strains.
  • Compare IC₅₀ values under consistent pH/temperature .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes like acps-pptase. Key steps:

  • Generate 3D structures (PubChem or Gaussian-optimized geometries).
  • Define active-site residues from crystallographic data (PDB).
  • Validate with free-energy calculations (MM-PBSA) .

Q. How does the bromine substituent influence the compound’s electronic properties and reactivity?

  • Methodological Answer : Bromine’s electron-withdrawing effect decreases electron density on the benzene ring, verified via DFT calculations (B3LYP/6-31G*). This alters electrophilic substitution patterns (e.g., para-directing effects) and increases oxidative stability compared to non-halogenated analogs .

Q. What strategies improve the compound’s solubility for in vitro pharmacological assays?

  • Methodological Answer :

  • Co-solvents : Use cyclodextrins (e.g., HP-β-CD) to form inclusion complexes.
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages).
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.3) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-N-ethyl-N,3-dimethylbenzamide
Reactant of Route 2
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4-Bromo-N-ethyl-N,3-dimethylbenzamide

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